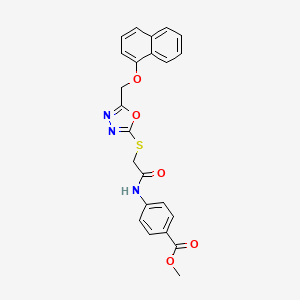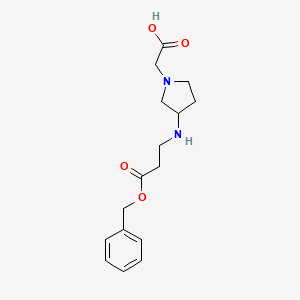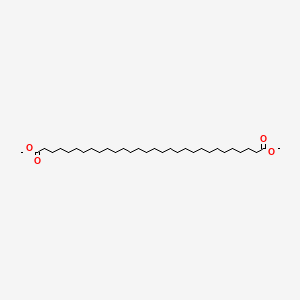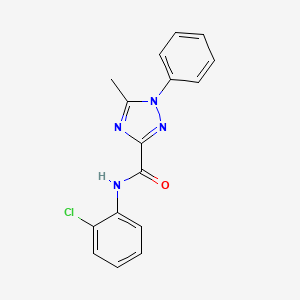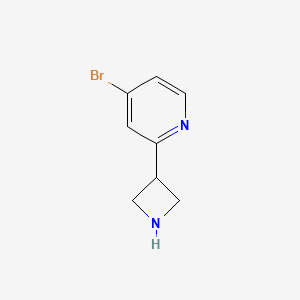
2-(Azetidin-3-yl)-4-bromopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azetidin-3-yl)-4-bromopyridine is a heterocyclic compound that features both an azetidine ring and a bromopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene . This reaction is efficient for synthesizing functionalized azetidines, although it has some inherent challenges.
Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This approach is straightforward and efficient, providing access to various azetidine derivatives.
Industrial Production Methods
Industrial production of 2-(Azetidin-3-yl)-4-bromopyridine may involve scalable versions of the aforementioned synthetic routes. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yl)-4-bromopyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The azetidine ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in Suzuki–Miyaura cross-coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki–Miyaura reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
2-(Azetidin-3-yl)-4-bromopyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Material Science: The compound can be used in the development of novel materials with unique properties.
Biological Studies: It is used in the study of enzyme inhibitors and other biologically active compounds.
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yl)-4-bromopyridine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The azetidine ring and bromopyridine moiety can interact with various molecular targets, influencing biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A four-membered nitrogen-containing ring.
Pyridine: A six-membered nitrogen-containing aromatic ring.
2-(Azetidin-3-yl)pyridine: Similar structure without the bromine atom.
Uniqueness
2-(Azetidin-3-yl)-4-bromopyridine is unique due to the presence of both the azetidine ring and the bromopyridine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C8H9BrN2 |
|---|---|
Molecular Weight |
213.07 g/mol |
IUPAC Name |
2-(azetidin-3-yl)-4-bromopyridine |
InChI |
InChI=1S/C8H9BrN2/c9-7-1-2-11-8(3-7)6-4-10-5-6/h1-3,6,10H,4-5H2 |
InChI Key |
QRNWYONPIJCYCF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=NC=CC(=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Rel-(1R,5S,6r)-3,3-difluorobicyclo[3.1.0]hexan-6-amine](/img/structure/B12990208.png)
![5,7-Dichloro-N-methyl-N-(o-tolyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B12990211.png)
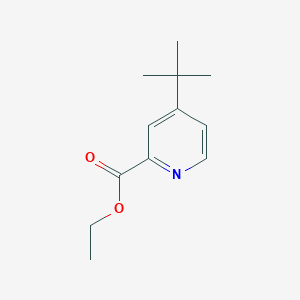
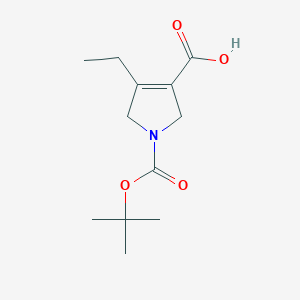
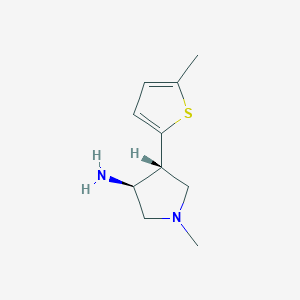
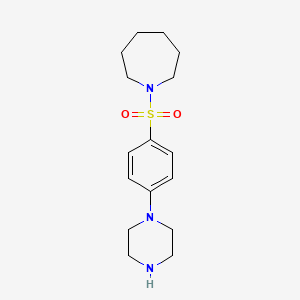
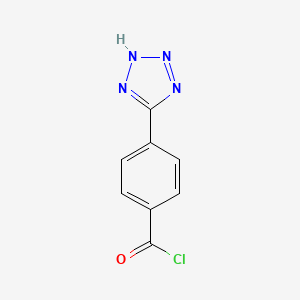
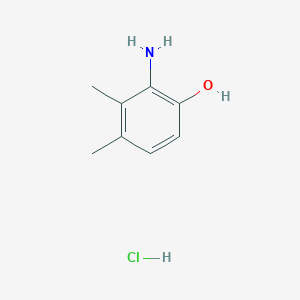
![7-Benzyl-4a,5,6,7,8,8a-hexahydropyrido[3,4-d]pyrimidin-4-ol](/img/structure/B12990258.png)
![7-Fluoro-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one hydrochloride](/img/structure/B12990268.png)
